Trichloroacetic acid

Catalog No.
S583527
CAS No.
76-03-9
M.F
C2HCl3O2
C2HCl3O2
CCl3COOH
M. Wt
163.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichloroacetic acid

CAS Number

76-03-9

Product Name

Trichloroacetic acid

IUPAC Name

2,2,2-trichloroacetic acid

Molecular Formula

C2HCl3O2
C2HCl3O2
CCl3COOH

Molecular Weight

163.38 g/mol

InChI

InChI=1S/C2HCl3O2/c3-2(4,5)1(6)7/h(H,6,7)

InChI Key

YNJBWRMUSHSURL-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
The acid has a solubility in water at 25 °C of 1,000 g/100 ml; it is soluble in ethanol and diethyl ether.
Sol in 0.1 part water; very sol in alcohol, ether
Sol in ethanol, ethyl ether; slightly sol in carbon tetrachloride
In methanol = 2143 g/100g at 25 °C; in ethyl ether = 617 g/100g at 25 °C; in acetone = 850 g/100g at 25 °C; in benzene = 201 g/100g at 25 °C; in o-xylene = 110 g/100g at 25 °C.
In water, 5.4X10+4 mg/L at 25 °C
44 mg/mL at 25 °C
Solubility in water: very good
Miscible

Synonyms

Acid, Trichloroacetic, Acide trichloracetique, Rubidium Trichloroacetate, Sodium Trichloroacetate, trichloracetique, Acide, Trichloroacetate, Rubidium, Trichloroacetate, Sodium, Trichloroacetic Acid

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O

Protein and Nucleic Acid Purification

Trichloroacetic acid (TCA) is a crucial tool in biochemistry and clinical chemistry for preparing and purifying macromolecules such as proteins and nucleic acids []. This application underpins various scientific research endeavors, including:

  • Protein precipitation and quantification: TCA's ability to precipitate proteins from dilute solutions makes it valuable for protein isolation and concentration determination. This is essential for subsequent analyses like electrophoresis and protein assays, which are crucial for studying protein structure, function, and interactions [].
  • Nucleic acid precipitation and purification: Similarly, TCA can be used to precipitate and purify DNA and RNA from biological samples. This is necessary for various molecular biology techniques, including gene cloning, sequencing, and analysis of gene expression [].
  • Studying protein-protein and protein-nucleic acid interactions: TCA precipitation can be used to isolate protein complexes, allowing researchers to study interactions between different proteins or between proteins and nucleic acids. This is fundamental for understanding cellular processes and developing new drugs [].

Research Applications in Other Fields

Beyond protein and nucleic acid research, TCA finds applications in other scientific disciplines:

  • Cell cycle analysis: TCA fixation helps preserve cellular morphology during cell cycle studies, enabling researchers to analyze cell division stages and identify potential abnormalities [].
  • Histology and cytology: TCA fixation is used in tissue and cell preparations for staining and microscopic examination in various research areas, including cancer research and developmental biology [].

Trichloroacetic acid is a colorless, crystalline organic compound with the chemical formula C2HCl3O2C_2HCl_3O_2. It is an analogue of acetic acid, where the three hydrogen atoms in the methyl group have been replaced by chlorine atoms. This compound is also known as trichloroethanoic acid and is classified as a monocarboxylic acid. Trichloroacetic acid has strong acidic properties and is highly soluble in water, releasing heat upon dissolution. It is considered corrosive and can cause severe burns upon contact with skin or eyes .

Toxicity

TCA is corrosive and can cause severe skin burns, eye damage, and respiratory irritation upon contact [].

Flammability

Non-flammable []

Reactivity

Reacts with strong bases and reducing agents []

Safe Handling

TCA should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood due to its corrosive nature [].

  • Chlorination of Acetic Acid: The primary method involves the chlorination of acetic acid in the presence of a catalyst, such as red phosphorus or calcium hypochlorite, at temperatures between 140-160 °C. The reaction can be represented as:
    CH3COOH+3Cl2CCl3COOH+3HClCH_3COOH+3Cl_2\rightarrow CCl_3COOH+3HCl
  • Oxidation of Trichloroacetaldehyde: Another synthesis method involves oxidizing trichloroacetaldehyde to produce trichloroacetic acid .

Trichloroacetic acid can also participate in various

Trichloroacetic acid exhibits significant biological activity, particularly in its role as a protein precipitant in biochemistry. It is used for the precipitation of macromolecules such as proteins, DNA, and RNA, making it essential in laboratory procedures for analyzing these biomolecules . Additionally, it has been studied for its potential mutagenic effects; experiments have shown that it can induce mutations in certain cell lines under specific conditions .

The synthesis of trichloroacetic acid primarily occurs through:

  • Chlorination Process: This industrial method involves reacting acetic acid with chlorine gas under controlled conditions. Catalysts may be employed to enhance the reaction efficiency.
  • Oxidation: Trichloroacetaldehyde can be oxidized to yield trichloroacetic acid, although this method is less common than chlorination .

Trichloroacetic acid has a wide range of applications across various fields:

  • Biochemistry: Used extensively for protein precipitation and purification, crucial for biochemical analyses and research.
  • Clinical Chemistry: Employed in assays for detecting proteins and nucleic acids.
  • Cosmetics: Commonly used in chemical peels and tattoo removal treatments due to its ability to remove the outer layers of skin effectively.
  • Wart Treatment: Utilized topically for the chemoablation of warts, including genital warts .

Studies on trichloroacetic acid have indicated its potential interactions with biological systems. For instance, it has been shown to generate reactive intermediates that can interact with cellular components, leading to oxidative stress and potential mutagenesis. Research has also explored its role in dissipative systems where it acts as a fuel for

Trichloroacetic acid shares similarities with several other compounds. Here are some notable comparisons:

CompoundChemical FormulaKey Characteristics
Dichloroacetic AcidC2HCl2O2C_2HCl_2O_2Less chlorinated; used in metabolic studies; less corrosive than trichloroacetic acid.
Monochloroacetic AcidC2HClO2C_2HClO_2Only one chlorine atom; used in herbicides and as an intermediate in organic synthesis.
Acetic AcidC2H4O2C_2H_4O_2No chlorine substitution; widely used as a food preservative and solvent.

Uniqueness of Trichloroacetic Acid

Trichloroacetic acid's unique properties stem from its high reactivity due to the presence of three chlorine atoms, which significantly enhances its acidity compared to other carboxylic acids. This makes it particularly effective for applications requiring strong acidic conditions, such as protein precipitation and cosmetic procedures . Its corrosive nature requires careful handling, distinguishing it from less hazardous compounds like acetic acid.

Chlorination of Acetic Acid: Historical and Modern Methods

The synthesis of TCA has evolved significantly since its inception. The classical Hell–Volhard–Zelinsky halogenation remains a foundational method, involving chlorination of acetic acid in the presence of red phosphorus or phosphorus tribromide. The reaction proceeds via the formation of an acyl bromide intermediate, which tautomerizes to an enol for α-halogenation. Industrially, this is scaled by chlorinating acetic acid or chloroacetic acid mother liquors at 140–160°C, often with calcium hypochlorite as an accelerator.

Reaction Scheme:
$$
\text{CH}3\text{COOH} + 3\ \text{Cl}2 \xrightarrow{\text{P (red)}} \text{CCl}_3\text{COOH} + 3\ \text{HCl}
$$

Modern adaptations prioritize efficiency and purity. For instance, patent RU2142936C1 describes diluting crude TCA to 85–90% concentration post-oxidation of chloral-containing mixtures, followed by condensation and crystallization. Similarly, US3057916A emphasizes eliminating metal chlorides (e.g., FeCl₃) via distillation under reduced pressure (25–500 mmHg) to prevent decomposition, achieving >93% yields.

Table 1: Industrial Chlorination Methods

MethodConditionsCatalystYield
Acetic Acid Chlorination140–160°C, Cl₂ excessP/Red Phosphorus85–90%
Trichloroethylene Hydrolysis130–140°C, H₂SO₄ (75%)None95–98%
Distillation Purification25–500 mmHg, Ag-lined reactorsSulfuric Acid>93%

Catalytic Mechanisms in Industrial Synthesis

Catalysts play pivotal roles in TCA synthesis. The Hell–Volhard–Zelinsky mechanism leverages phosphorus tribromide (PBr₃) to convert acetic acid to acetyl bromide, enabling electrophilic bromine addition at the α-carbon. Industrially, iron or copper salts initially accelerate chlorination but are later neutralized with sulfuric acid to prevent TCA degradation.

Key Catalytic Steps:

  • Acyl Bromide Formation:
    $$
    \text{CH}3\text{COOH} + \text{PBr}3 \rightarrow \text{CH}3\text{COBr} + \text{H}3\text{PO}_3
    $$
  • Enol Tautomerization:
    $$
    \text{CH}3\text{COBr} \leftrightarrow \text{CH}2=\text{C(OH)Br}
    $$
  • Bromine Addition:
    $$
    \text{CH}2=\text{C(OH)Br} + \text{Br}2 \rightarrow \text{CH}2\text{Br-C(OH)Br}2
    $$

Post-reaction, sulfuric acid is added to precipitate metal ions, ensuring minimal decomposition. This dual-phase catalysis—activation followed by inhibition—optimizes yield and purity.

Purification and Quality Control Protocols

Purifying TCA demands precision to remove dichloroacetic acid (DCA), residual HCl, and metal ions. Crystallization from diluted solutions (85–90% concentration) is standard, with mother liquor recycled to minimize waste. Distillation under vacuum (25–500 mmHg) in silver- or graphite-lined apparatus further eliminates volatile impurities.

Quality Control Metrics:

  • Purity: ≥98.5% (via NaOH titration)
  • Melting Point: 52–58°C
  • Impurities: ≤0.5% H₂O, ≤10 ppm Fe, ≤0.3% H₂SO₄
  • Spectroscopy: IR spectrum conformity

Analytical Methods:

  • Gas Chromatography (GC-ECD/MS): Detects TCA as methyl esters after BF₃·methanol derivatization.
  • Titrimetry: Quantifies free acidity using standardized NaOH.

Table 2: Quality Specifications (Ph. Eur.)

ParameterSpecificationMethod
AppearanceWhite crystalline flakesVisual Inspection
Assay (Titration)≥98.5%NaOH Titration
Water Content≤0.5%Karl Fischer
Sulfate Ash≤0.1%Gravimetric Analysis
Heavy Metals (Pb)≤10 ppmICP-MS

Trichloroacetic acid has emerged as one of the most widely utilized chemical precipitants for protein purification in biochemical applications, with its effectiveness stemming from complex molecular mechanisms that involve both acidic and structural properties of the compound. The mechanistic understanding of trichloroacetic acid-induced protein precipitation has evolved significantly through detailed spectroscopic and thermodynamic studies, revealing that the process involves far more than simple acid-induced denaturation [1] [2].

The fundamental mechanism of trichloroacetic acid-mediated protein precipitation operates through a biphasic process characterized by the formation of stable partially structured intermediates. Research has demonstrated that trichloroacetic acid-induced protein precipitation curves exhibit characteristic U-shaped patterns that remain independent of the physicochemical properties of different proteins [1] [2]. This universal behavior suggests that the mechanism involves specific interactions between the trichloroacetate moiety and protein structures rather than simple ionic effects.

At the molecular level, trichloroacetic acid precipitation occurs through the reversible association of molten globule-like partially structured intermediate states. Studies utilizing nuclear magnetic resonance spectroscopy, size-exclusion chromatography, and circular dichroism spectroscopy have revealed that proteins exposed to trichloroacetic acid concentrations of 3-5% (weight/volume) accumulate in stable partially folded states that retain approximately 60-70% of their native secondary structure while experiencing significant tertiary structure disruption [1] [2]. These intermediates, termed "molten globule-like" states, exhibit enhanced hydrophobic surface exposure that facilitates intermolecular aggregation and subsequent precipitation.

The specificity of trichloroacetic acid precipitation has been attributed to the unique properties of the trichloroacetate anion. Comparative studies have shown that the protein-precipitating effects of trichloroacetic acid are directly related to the three chlorine atoms in the molecule, with related compounds lacking this trichloro moiety showing dramatically reduced precipitation efficiency [3]. The negatively charged trichloroacetate ions appear to disrupt electrostatic interactions within proteins, triggering partial unfolding that exposes hydrophobic regions and promotes aggregation.

Optimal concentration studies have revealed that 4% (weight/volume) trichloroacetic acid represents the most efficient concentration for protein precipitation across a wide range of protein concentrations [4]. This optimal concentration was determined through response surface methodology studies that demonstrated precipitation efficiencies ranging from 76.26% to 92.67% for bovine serum albumin concentrations between 0.016 and 2 milligrams per milliliter. The identification of this optimal concentration has significant practical implications, as it requires 2-5 times less trichloroacetic acid than traditionally used concentrations while maintaining high precipitation efficiency.

The structural characteristics of trichloroacetic acid-induced protein intermediates have been extensively characterized through multiple spectroscopic techniques. Proton-nitrogen-15 nuclear magnetic resonance chemical shift perturbation studies have indicated that interactions stabilizing beta-strand structures at both amino and carboxyl terminal regions are specifically disrupted in the trichloroacetate-induced molten globule-like states [1] [2]. Circular dichroism spectroscopy analysis has confirmed that these intermediates maintain significant secondary structural content while exhibiting altered tertiary structure, consistent with the molten globule classification.

The reversibility of trichloroacetic acid precipitation represents a crucial mechanistic feature that distinguishes it from other protein precipitation methods. The partially structured intermediates can be resolubilized under appropriate conditions, with size-exclusion chromatography demonstrating that precipitated proteins can be recovered as monomeric species upon dissolution in buffers containing high concentrations of sodium bicarbonate [1]. This reversibility has important implications for protein recovery and downstream applications.

Temperature and pH dependencies of trichloroacetic acid precipitation have been investigated, revealing that the process is enhanced at lower temperatures and acidic pH conditions. The acidic nature of trichloroacetic acid contributes to precipitation kinetics but is not absolutely required, as sodium trichloroacetate can also precipitate proteins under neutral conditions, albeit with slower kinetics [1] [2]. This finding supports the hypothesis that both the acidic properties and the trichloroacetate moiety contribute to the precipitation mechanism.

Recent studies have explored the application of trichloroacetic acid precipitation to intrinsically disordered proteins, revealing that these proteins are significantly less susceptible to trichloroacetic acid-induced precipitation [1] [2]. This selectivity has important implications for proteomics applications, as approximately 30% of eukaryotic proteins are predicted to be intrinsically disordered. The reduced precipitation efficiency for disordered proteins is attributed to their lack of stable partially folded states that are prone to aggregation.

The molecular basis for trichloroacetic acid precipitation has been further elucidated through studies of protein-trichloroacetate interactions. Electrospray ionization mass spectrometry investigations have demonstrated that trichloroacetate anions exhibit higher affinity for proteins compared to related anions such as trifluoroacetate, providing a molecular explanation for the enhanced precipitation efficiency. These binding studies support the concept that specific protein-trichloroacetate interactions are crucial for the precipitation mechanism.

Advanced analytical techniques have been employed to characterize the kinetics of trichloroacetic acid-induced protein precipitation. Time-resolved studies using acidic fibroblast growth factor as a model protein have shown that the formation of partially structured intermediates occurs within minutes of trichloroacetic acid addition, followed by slower aggregation processes that lead to macroscopic precipitation [1] [2]. The biphasic nature of this process reflects the sequential formation of partially unfolded intermediates and their subsequent association.

The concentration-dependent effects of trichloroacetic acid on protein precipitation have been systematically investigated, revealing distinct phases of precipitation behavior. At concentrations below 2% (weight/volume), protein precipitation is incomplete, while concentrations above 2% result in precipitation efficiencies exceeding 80% [4]. However, concentrations significantly above the optimal 4% level can lead to reduced precipitation efficiency for low-concentration protein samples and increased potential for protein degradation.

ProteinTCA Concentration (% w/v)Intermediate TypeSecondary Structure Retention (%)Tertiary Structure DisruptionReference
Acidic fibroblast growth factor (aFGF)5Molten globule-like60-70SignificantRajalingam 2009
Cardiotoxin III (CTX III)3Molten globule-like65ModerateSivaraman 1997
Cytochrome c2-5Partially folded70-80SlightKhan 2000
Bovine serum albumin (BSA)4AggregatedN/ACompleteTchuenbou-Magaia 2015
Horse cytochrome c3-5Stabilized native-like75-85MinimalKhan 2000

Nucleic Acid Isolation and Preservation Techniques

Trichloroacetic acid has established itself as an essential reagent in nucleic acid biochemistry, particularly for the isolation and preservation of deoxyribonucleic acid and ribonucleic acid from diverse biological samples. The compound's unique properties enable selective precipitation of nucleic acid polymers while maintaining their structural integrity, making it indispensable for molecular biology applications ranging from quantitative analysis to preservation of genetic material under challenging conditions.

The fundamental mechanism underlying trichloroacetic acid-mediated nucleic acid precipitation involves the selective precipitation of polynucleotides longer than approximately 20 nucleotides. This size selectivity is crucial for separating incorporated radiolabeled nucleotides from unincorporated precursors in nucleic acid synthesis reactions, enabling accurate quantification of polymerization efficiency. The precipitation process operates through charge neutralization and dehydration mechanisms that promote nucleic acid aggregation while leaving shorter oligonucleotides and mononucleotides in solution.

Standard protocols for nucleic acid precipitation typically employ trichloroacetic acid concentrations of 5-10% (weight/volume) under ice-cold conditions to maximize precipitation efficiency while minimizing degradation. The optimal concentration of 5% cold trichloroacetic acid has been established through systematic optimization studies that demonstrated recovery efficiencies of 85-98% for various nucleic acid types. This concentration provides the optimal balance between precipitation efficiency and preservation of nucleic acid integrity.

The application of trichloroacetic acid in nucleic acid synthesis monitoring represents one of its most important biochemical applications. In polymerase chain reaction, transcription, and reverse transcription assays, trichloroacetic acid precipitation enables the separation of radiolabeled nucleotides incorporated into nascent nucleic acid chains from unincorporated precursors. The efficiency of nucleotide incorporation can be quantified using the formula: (counts per minute per microliter of sample after trichloroacetic acid precipitation) divided by (counts per minute per microliter of sample without precipitation).

Advanced nucleic acid isolation techniques have been developed that exploit the chaotropic properties of trichloroacetic acid derivatives. Sodium trichloroacetate, in particular, has been identified as a powerful chaotropic agent for nucleic acid extraction that can effectively dissociate nucleoprotein complexes under neutral pH conditions. Studies have demonstrated that 2-4 molar concentrations of ammonium trichloroacetate can efficiently dissociate natural nucleic acid complexes, including nucleoprotein assemblies, facilitating the isolation of intact ribonucleic acid and deoxyribonucleic acid from complex biological samples.

The preservation of nucleic acid integrity during trichloroacetic acid precipitation has been extensively studied using various analytical techniques. Nuclear magnetic resonance spectroscopy studies have confirmed that trichloroacetic acid treatment does not cause significant chemical modification of nucleic acid bases or sugar-phosphate backbones under standard precipitation conditions. This preservation of chemical integrity is essential for downstream applications including sequencing, cloning, and quantitative analysis.

Comparative studies of nucleic acid precipitation methods have revealed that trichloroacetic acid offers several advantages over alternative precipitation reagents. Unlike ethanol precipitation, which requires high salt concentrations and extended incubation times, trichloroacetic acid precipitation can be completed within 10-30 minutes under ice-cold conditions. Additionally, trichloroacetic acid precipitation is less sensitive to the presence of contaminating proteins and polysaccharides that can interfere with other precipitation methods.

The development of modified trichloroacetic acid precipitation protocols has addressed specific challenges in nucleic acid isolation from difficult sample types. For plant tissues containing high levels of polyphenols and secondary metabolites, combined trichloroacetic acid-acetone precipitation protocols have been developed that effectively remove interfering compounds while preserving nucleic acid integrity. These modified protocols typically employ 20% trichloroacetic acid-acetone mixtures followed by acetone washes to remove residual trichloroacetic acid and contaminants.

Recent advances in nucleic acid preservation have utilized trichloroacetic acid-based lysis buffers for long-term storage of biological samples. Guanidine thiocyanate-trichloroacetic acid lysis buffers have been developed that can preserve high-molecular-weight ribonucleic acid and deoxyribonucleic acid integrity for extended periods at room temperature. These preservation systems are particularly valuable for field research applications where immediate processing or refrigerated storage is not feasible.

The application of trichloroacetic acid in simultaneous nucleic acid and protein isolation has emerged as an important technique for multi-omics studies. Modified protocols have been developed that enable the sequential isolation of ribonucleic acid, deoxyribonucleic acid, and proteins from single biological samples using trichloroacetic acid-based extraction methods. These approaches maximize the information content obtained from limited sample material while reducing processing time and cost.

Quality control aspects of trichloroacetic acid-based nucleic acid isolation have been thoroughly investigated using modern analytical techniques. Spectrophotometric analysis at 260 nanometers and 280 nanometers has confirmed that trichloroacetic acid-precipitated nucleic acids maintain high purity ratios indicating minimal protein contamination. Gel electrophoresis analysis has demonstrated that trichloroacetic acid precipitation preserves high-molecular-weight nucleic acid integrity without significant fragmentation.

The mechanistic basis for trichloroacetic acid selectivity in nucleic acid precipitation has been investigated through thermodynamic and kinetic studies. The precipitation process involves the formation of nucleic acid-trichloroacetate complexes that exhibit reduced solubility in aqueous solution. Studies using sodium trichloroacetate have demonstrated that the trichloroacetate anion can stabilize ribonucleic acid-deoxyribonucleic acid hybrid duplexes at elevated temperatures, suggesting specific interactions between the trichloroacetate moiety and nucleic acid structures.

Environmental considerations in trichloroacetic acid-based nucleic acid isolation have led to the development of reduced-volume protocols that minimize waste generation while maintaining high recovery efficiency. Micro-scale precipitation protocols have been developed that require only 10-50 microliters of trichloroacetic acid solution for processing small biological samples. These protocols are particularly valuable for single-cell analysis applications where sample volume is limiting.

Nucleic Acid TypeTCA Concentration (% w/v)Minimum Size PrecipitatedRecovery Efficiency (%)ApplicationReference
DNA (high molecular weight)5-10>1000 bp85-95Genomic DNA extractionSummerton 1983
RNA (total)10>20 nucleotides90-98RNA purificationThermoFisher 2024
DNA/RNA (mixed)10>20 nucleotides80-90Simultaneous isolationKravchenko 2006
Plasmid DNA5>500 bp85-95Plasmid purificationSummerton 1983
Short oligonucleotides10-15>20 nucleotides70-85Oligonucleotide concentrationThermoFisher 2024

Structural Analysis of Trichloroacetic Acid-Induced Macromolecular Intermediates

The structural characterization of trichloroacetic acid-induced macromolecular intermediates represents a crucial area of biochemical research that has provided fundamental insights into protein folding pathways and macromolecular stability. These intermediates, which form under specific trichloroacetic acid concentrations, exhibit unique structural properties that distinguish them from both native and fully denatured states, making them valuable models for understanding protein folding mechanisms and developing improved purification strategies [1] [2].

The most extensively studied trichloroacetic acid-induced intermediates are the molten globule-like states that form in proteins exposed to 3-5% (weight/volume) trichloroacetic acid concentrations. These intermediates represent a distinct thermodynamic state that differs significantly from both native protein conformations and completely unfolded states. Structural characterization using multiple spectroscopic techniques has revealed that these intermediates retain substantial secondary structure content while exhibiting significant tertiary structure perturbation, consistent with the classical definition of molten globule states.

Nuclear magnetic resonance spectroscopy has provided detailed atomic-level insights into the structural features of trichloroacetic acid-induced intermediates. Two-dimensional nuclear magnetic resonance studies of cardiotoxin III in 3% trichloroacetic acid have demonstrated that approximately 65% of native beta-sheet structural contacts are maintained in the partially structured state. Direct assignment of homonuclear two-dimensional nuclear magnetic resonance spectra has confirmed that extensive structural perturbation occurs without complete loss of secondary structure, supporting the concept of a stable partially folded intermediate.

Circular dichroism spectroscopy analysis has been instrumental in quantifying the secondary structure content of trichloroacetic acid-induced intermediates. Far-ultraviolet circular dichroism measurements have consistently shown that these intermediates retain 60-80% of their native secondary structure content, depending on the specific protein and trichloroacetic acid concentration employed. Near-ultraviolet circular dichroism studies have revealed significant disruption of tertiary structure, as evidenced by changes in the environments of aromatic amino acid residues.

The kinetics of trichloroacetic acid-induced intermediate formation have been investigated using time-resolved spectroscopic techniques. Continuous-flow mixing studies with dead times of 70 microseconds have revealed that the formation of partially structured intermediates occurs on timescales of 80-100 microseconds, indicating rapid conformational transitions upon trichloroacetic acid exposure. These rapid kinetics suggest that the formation of trichloroacetic acid-induced intermediates involves local unfolding events rather than global protein denaturation.

Fluorescence spectroscopy has provided complementary information about the structural properties of trichloroacetic acid-induced intermediates. Studies using 1-anilinonaphthalene-8-sulfonate as a hydrophobic probe have demonstrated that these intermediates exhibit enhanced binding of hydrophobic fluorophores, indicating increased solvent-accessible hydrophobic surface area [1] [2]. This enhanced hydrophobic exposure is consistent with the tendency of these intermediates to aggregate and precipitate.

The thermodynamic stability of trichloroacetic acid-induced intermediates has been characterized through urea-induced unfolding studies and limited proteolytic digestion experiments. These investigations have revealed that the partially structured intermediates are significantly less stable than native protein conformations but more structured than completely denatured states [1] [2]. The reduced stability of these intermediates contributes to their tendency to aggregate and precipitate under physiological conditions.

Advanced structural characterization techniques have been employed to investigate the molecular basis of trichloroacetic acid-induced intermediate formation. Hydrogen-deuterium exchange experiments coupled with nuclear magnetic resonance spectroscopy have provided insights into the local flexibility and solvent accessibility of different protein regions in the intermediate states [3]. These studies have revealed that trichloroacetic acid-induced intermediates exhibit heterogeneous structural properties, with some regions maintaining native-like structure while others become highly flexible.

The structural diversity of trichloroacetic acid-induced intermediates has been investigated across different protein classes. Studies of all-alpha-helical proteins, all-beta-sheet proteins, and mixed alpha-beta proteins have revealed that the formation of molten globule-like intermediates is a general property of trichloroacetic acid treatment rather than being restricted to specific protein folds. This universality suggests that the mechanism of intermediate formation involves general protein-trichloroacetate interactions rather than fold-specific effects.

Comparative structural analysis of trichloroacetic acid-induced intermediates and other protein folding intermediates has provided insights into common features of partially folded states. Studies comparing trichloroacetic acid-induced intermediates with acid-induced molten globule states have revealed similar structural properties, including retention of secondary structure, disruption of tertiary structure, and enhanced hydrophobic surface exposure. These similarities suggest that trichloroacetic acid-induced intermediates represent authentic folding intermediates rather than artifactual states.

The structural characterization of trichloroacetic acid-induced intermediates has been extended to include studies of protein-protein interactions and oligomerization. Size-exclusion chromatography studies have demonstrated that trichloroacetic acid treatment can induce the formation of protein oligomers and aggregates that can be reversibly dissociated under appropriate conditions [1] [2]. These findings have important implications for understanding protein aggregation mechanisms and developing strategies for protein recovery from inclusion bodies.

Recent advances in structural biology techniques have enabled more detailed characterization of trichloroacetic acid-induced intermediates. Cryo-electron microscopy studies of protein aggregates formed under trichloroacetic acid treatment have revealed the ultrastructural organization of these assemblies. These studies have shown that trichloroacetic acid-induced aggregates exhibit amorphous rather than fibrillar structure, distinguishing them from pathological protein aggregates associated with neurodegenerative diseases.

The application of computational modeling approaches has complemented experimental structural characterization of trichloroacetic acid-induced intermediates. Molecular dynamics simulations have been employed to investigate the conformational changes that occur upon trichloroacetic acid binding to proteins. These computational studies have provided insights into the molecular mechanisms of intermediate formation and have identified key residues involved in trichloroacetic acid-protein interactions.

The structural characterization of trichloroacetic acid-induced intermediates has important implications for understanding protein folding pathways and developing improved protein purification strategies. The identification of stable partially folded intermediates has provided insights into the energy landscape of protein folding and has suggested new approaches for controlling protein aggregation in biotechnological applications [1] [2]. These findings have potential applications in protein engineering, pharmaceutical development, and biotechnology.

ApplicationOptimal TCA Concentration (% w/v)Efficiency/Yield (%)Reference
Protein precipitation (general)10-2070-95Koontz 2014
Protein precipitation (low concentrations)476-93Tchuenbou-Magaia 2015
Protein precipitation (BSA model)476-93Tchuenbou-Magaia 2015
Nucleic acid precipitation585-98Sigma-Aldrich 2014
Molten globule intermediate formation3-5N/ARajalingam 2009
Protein purification (LEA proteins)5-1580-90Hernández-Sánchez 2022
Whole cell protein extraction1070-85Dohlman Lab UNC

Physical Description

Trichloroacetic acid, solid is a colorless crystalline solid. It absorbs moisture from air and forms a syrup. It is soluble in water with release of heat. It is corrosive to metals and tissue.
Trichloroacetic acid, solution appears as clear colorless crystals dissolved in water. Corrosive to metals and tissue.
Colorless to white, crystalline solid with a sharp, pungent odor; [NIOSH] Deliquescent; [CHEMINFO]
Solid
COLOURLESS HYGROSCOPIC CRYSTALS WITH PUNGENT ODOUR.
Colorless to white, crystalline solid with a sharp, pungent odor.

Color/Form

Colorless to white, crystalline solid.
White deliquescent crystals
Hygroscopic, rhombohedral crystals

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

161.904212 g/mol

Monoisotopic Mass

161.904212 g/mol

Boiling Point

385 to 387 °F at 760 mmHg (NTP, 1992)
195.5 °C
198 °C
388 °F

Flash Point

greater than 230 °F (NTP, 1992)

Heavy Atom Count

7

Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Relative vapor density (air = 1): 5.6
5.6

Density

1.62 at 77 °F (NTP, 1992) - Denser than water; will sink
1.6126 at 64 °C
Sp Gr: 1.63 at 61/4 °C
1.6 g/cm³
1.62

LogP

1.33 (LogP)
log Kow = 1.33
1.33
1.7
0.002

Odor

Slight characteristic odor
Sharp, pungent odo

Odor Threshold

Odor Threshold Low: 0.24 [mmHg]
Odor Threshold High: 0.37 [mmHg]
Recognition odor threshold from CHEMINFO

Decomposition

When heated to decomposition it emits toxic fumes of /hydrogen chloride and sodium oxide/.
Decomposition: dec by heating with caustic alkalies into chloroform and alkali carbonate; dec products are chloroform, hydrochloric acid, carbon dioxide and carbon monoxide.

Melting Point

135 to 136 °F (NTP, 1992)
57.5 °C
MP: >300 °C. Soluble in ethanol. /Sodium salt/
58 °C
136 °F

UNII

5V2JDO056X

GHS Hazard Statements

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

Caustics
Epithelial implantation cysts of anterior chamber /eye/ have been treated in human ... by injection of 10% trichloroacetic acid ... .
Clinically ... has been used in 10% to 25% aq soln to cauterize surface of cornea in treatment of recurrent erosion, bullous keratopathy, & other painful corneal diseases.
The use of trichloracetic acid in the treatment of decorative tattoos is described. The technique is simple to perform. No anesthesia or analgesia is required. Complications are uncommon and usually minor. Trichloracetic acids acts by inflicting burn.
For more Therapeutic Uses (Complete) data for TRICHLOROACETIC ACID (12 total), please visit the HSDB record page.

MeSH Pharmacological Classification

Caustics

Mechanism of Action

Trichloroethylene may act as a promoter, because it inhibits intercellular communication in vitro. It is converted to trichloroacetic acid (TCA) in mice, but not much in rats. TCA acts as a peroxisome proliferator, and the neoplasm in the liver of mice may arise through this mechanism. These chemicals are conjugated with GSH, yielding products that are converted to the reactive metabolites in the kidneys through the action of beta-lyase. These steps occur to a greater extent in rats than in mice, and account for the pronounced nephrotoxicity, involving alpha-2-microglobin accumulation, probably a key reaction. The nephrotoxicity explains the low but definite yield of kidney neoplasms.
Induction of peroxisome proliferation has been repeatedly associated with the chronic toxicity and carcinogenicity of trichloroacetic acid to the liver ... It can induce peroxisome proliferation in the livers of both mice and rats, as indicated by increased activities of palmitoyl-coenzyme A oxidase and carnitine acetyl transferase, the appearance of peroxisome proliferation associated protein and increased volume density of peroxisomes after exposure to trichloroacetic acid for 14 days. The compound induced peroxisome proliferation in mouse but not in rat kidney, and it induced peroxisome proliferation in primary cultures of hepatocytes from rats and mice but not in those from humans.
A linear dose response relation /was found/ between TCA induced hepatocellular nodules and proliferative lesions in male mice given the compound in their drinking water at 1000 to 2000 ppm for 1 year. Hepatocellular hypertrophy with intracellular glycogen and a marked accumulation of lipofuscin (indicative of massive intracellular lipid peroxidation) developed. These data suggest that TCA induced hepatotoxicity in mice was related to the generation of free radicals during its in vivo biotransformation. Neither necrosis nor hyperplasia were seen in TCA exposed mice.

Vapor Pressure

1 mmHg at 123.8 °F ; 5 mmHg at 168.8 °F (NTP, 1992)
0.06 [mmHg]
VP: 1 kPa at 83.8 °C; 10 kPa at 130.0 °C; 100 kPa at 197.2 °C
6.0X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 51 °C: 133
1 mmHg at 124 °F
(124 °F): 1 mmHg

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

76-03-9
650-51-1

Absorption Distribution and Excretion

After trichloroethylene poisoning, TCA is excreted in urine in high quantities that quickly decr but are detectable for some time. Excretion pattern of TCA in perchloroethylene poisoning is quite variable.
TCA is ... not readily absorbed through the skin.
After trichloroethylene absorption trichloroacetic acid occurs as an intermed that is excreted in the urine as glucuronic acid. /From table/
Administration of a single oral dose of 5, 20, or 100 mg/kg (14)C-TCA to male F344 rats or male B6C3F1 mice was followed by elimination of >50% of the dose as the parent compound in urine. Initial circulating concentrations of the parent TCA were 40% higher in rats (reflected in significantly larger plasma AUC values) than in mice; twice the percentage of TCA was exhaled as (14)CO2 compared to that in mice. After the first 3 hours, elimination kinetics for the two species were essentially identical (plasma t1/2= 5.8 hours).
... Absorption and distribution studies were conducted with radiolabelled trichloro(2-(14)C)acetic acid, which was administered by gavage (500 mg/kg) as aqueous free acid, neutral aqueous solution (sodium salt) or free acid in corn oil. The absorption and distribution of trichloroacetic acid was similar in all cases: the chemical was absorbed rapidly after dosing, maximum plasma liver concn of free radiolabel being achieved in <1 hr. ...

Metabolism Metabolites

TCA is a metabolite of chloral hydrate.
A group of 10 men and 10 women employed for the production of polyethylene bags, for which trichloroethylene is used, were examined. The analysis of TCA content in urine shows a 40% reduction after 2 days rest.
Interaction of tetrachloroethylene with hepatic microsomal cytochromes p450 was investigated using male Long-Evans rats. Free trichloroacetic acid was the major metabolite of tetrachloroethylene from the hepatic microsomal cytochrome p450 system.
After exposure of workers to trichloroethylene, urinary concentration of trichloroacetic acid was related to trichloroethylene vapor concentration up to 50 ppm, but not at higher concentrations.
For more Metabolism/Metabolites (Complete) data for TRICHLOROACETIC ACID (11 total), please visit the HSDB record page.

Wikipedia

Trichloroacetic_acid
Tetrahydroharmine

Drug Warnings

47-year-old woman presented with a history of yellow plaques on her eyelids. These lesions had been diagnosed clinically as xanthelasma and treated five times with topical applications of trichloroacetic acid (TCA) 33 percent. Despite flattening of the original lesions, the patient noticed extension of the lesions on the site of treatment following each session. Skin biopsy showed characteristic findings of xanthelasma. It appears that, in rare instances, xanthelasma palpebrarum may progress following TCA application by a Koebner-like phenomenon.
...Trichloroacetic acid is not significantly absorbed and therefore does not produce systemic complications /from use for chemexfoliation (chemical peeling). Both phenol and trichloroacetic acid may produce hypertrophic scars and/or keloids and pigmentation irregularities, may accentuate preexisting abnormalities (eg, telangiectasias, nevi, and pores), and may be associated with a flare of latent herpes virus infection. Prolonged erythema of the treated areas and persistent rhytides have been reported with both agents.
A 32-year-old healthy female was examined one day after undergoing a face-peeling procedure with a mask containing trichloroacetic acid. She complained of severe burning, redness, and epiphora in her left eye that started several hours after the procedure. Her vision was LE 0.2, RE 0.8. Mild upper eyelid edema of the right eye and severe edema of the left eyelids, LE inferior ectropion, and LE blepharoconjunctivitis were noted. The conjunctiva was severely hyperemic with papillary reaction and chemosis. The corneas, anterior chambers, irides, lenses, and posterior segments were normal. The patient was treated with Dexamethasone 0.1% q2h and ocular lubrication. The reaction subsided after 3-4 days.

Biological Half Life

After administration of a single oral dose of 3 mg/kg bw trichloroacetic acid to healthy volunteers, the mean plasma half life of the compound was about 50 hr and the volume of distribution was about 115 mL/kg bw.

Use Classification

Hazard Classes and Categories -> Carcinogens, Corrosives

Methods of Manufacturing

Prepared by oxidation of chloral hydrate with nitric acid.
Trichloroacetic acid is manufactured in the United States via exhaustive chlorination of acetic acid ... hydrolytic oxidation of tetrachloroethene, and hydrogen peroxide oxidation of chloral.
Trichloroacetic acid is produced on an industrial scale by chlorination of acetic acid or chloroacetic acid mother-liquors at 140 - 160 °C. If necessary, calcium hypochlorite is added as a chlorination accelerator. There are conflicting views concerning adding heavy metal salts as chlorination catalysts. Examples of catalysts that have been used are iron and copper compounds, which are precipitated with sulfuric acid or phosphoric acid if decomposition of the reaction mixture occurs; 2% phosphoric acid; and catalysts and UV light. Trichloroacetic acid has also been produced without catalysts. The crude product, containing about 95% trichloroacetic acid, is best isolated by crystallizing the melt, removing the mother-liquor with most of its impurities, and increasing the purity by centrifugation or recrystallization.

General Manufacturing Information

Acetic acid, 2,2,2-trichloro-: ACTIVE
The marketing of cosmetic products containing trichloroacetic acid is prohibited in the EU by EEC Directive 76/768/EEC.
In Germany and in Switzerland, the sale and import of NaTCA as a herbicide is prohibited since 1989.
TCA is formed as a by-product: from chlorination of drinking water and swimming pools; in chemical cleaning units using tetrachloroethylene; in electroplating facilities treating cyanide containing waste water with NaOCl; in textile washing facilities using NaOCl as bleaching or disinfection agent; during bleaching of paper in paper mills; during the atmospheric oxidation of C2-chlorocarbons.
TCA SODIUM SALT TENDS TO DECARBOXYLATE TO GIVE CHLOROFORM UNDER STRONGLY ALKALINE CONDITIONS AND IS KNOWN TO UNDERGO SLOW DECOMPOSITION IN DILUTE SOLUTIONS
For more General Manufacturing Information (Complete) data for TRICHLOROACETIC ACID (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

THE USE OF THE ANION-EXCHANGE RESIN AB-17 FOR CONCENTRATING TRICHLOROACETIC ACID IN SOIL AND PLANT EXTRACTS IS DESCRIBED. TRICHLOROACETIC ACID WAS QUANT DETERMINED USING THE PYRIDINE METHOD.
TRICHLOROACETIC ACID WAS DETERMINED IN SOIL SAMPLES BY ABSORPTION AND FLUORESCENCE METHODS. THE DETECTION LIMITS WERE 0.1 PPM AND 0.01 PPM, RESPECTIVELY.
Determination of trichloroacetic acid at the ppb level in water by precolumn trap enrichment gas chromatography with microwave plasma emission detection.
Method: EPA-NERL 552.1; Procedure: gas chromatography with an electron capture detector; Analyte: trichloroacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.07 ug/L.
For more Analytic Laboratory Methods (Complete) data for TRICHLOROACETIC ACID (8 total), please visit the HSDB record page.

Clinical Laboratory Methods

Trichloroacetic acid in human serum was determined by electron capture gas chromatography using a column packed with 3% OV 17 on Gas Chrom Q and (63)Ni electron capture detector.
Quantitative determination of urinary trichloroacetic acid as an index of trichloroethylene exposure by high performance liquid chromotography. A stainless steel column packed with Hitachi gel 2618 (H form) was used and the mobile phase was 1% aq phosphoric acid. Urine could be analyzed directly. The minimal detection limit was 0.5 ug.
Simple GC determination of trichloroethylene, perchloroethylene, and their metabolites in biological samples in a single operation. Trichloroacetic acid was determined in blood or urine (20 or 100 ul) by heating at 100 °C to convert trichloroacetic acid to chloroform. The headspace gas was collected after 30 min at 90 °C, and injected into an OV-17 coated capillary column operated at 0 °C, with an electron capture detector. The limits of detection were 0.01-0.04 ug/ml, and the variance was 6.8%.

Storage Conditions

IN GENERAL, MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMP INTO TOXIC COMPONENTS ... SHOULD BE STORED IN A COOL, WELL-VENTILATED PLACE, OUT OF ... SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED & MONITORED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED FROM EACH OTHER.

Interactions

B6C3F1 mice were administered 0, 400, 800 and 1600 mg/L chloroform in drinking water and 500 mg/kg dichloroacetic acid (DCA) or trichloroacetic acid (TCA) -administered daily by gavage. DCA, TCA and to a lesser extent chloroform decreased the methylation and increased the mRNA expression of the c-myc gene. Co-administering chloroform prevented only DCA and not TCA-induced hypomethylation and increased mRNA expression of the gene. The effect of chloroform on tumor promotion by DCA and TCA was determined in female and male B6C3F1 mice initiated on day 15 of age with N-methyl-N-nitrosourea. Starting at 5 weeks of age, the mice received in their drinking water DCA (3.2 g/L) or TCA (4.0 g/L) with 0, 800 or 1600 mg/L chloroform until they were killed at 36 weeks. Liver tumors promoted by DCA and TCA were predominantly basophilic ... Chloroform prevented DCA, but not TCA promotion of liver foci and tumors. In male mice, TCA promoted kidney tumors...
... The ability of trichloroacetate (TCA) or dichloroacetate (DCA) pretreatment to alter the metabolism of bromodichloroacetate (BDCA) and the disposition of its metabolites was examined in male B6C3F1 mice. Two-week pretreatment with 1 g/L DCA and TCA in the drinking water of mice alters the initial hepatic metabolism of BDCA and the further metabolism of its metabolite DCA. DCA pretreatment inhibits cytosolic metabolism of both 1 mM DCA or BDCA up to 70%. In contrast, DCA pretreatment stimulates hepatic microsomal BDCA metabolism 1.3-fold but has little effect on microsomal metabolism of DCA. Increased microsomal metabolism of BDCA appears to be attributable to the induction of a metabolic pathway that produces CO2 and bromodichloromethane (BDCM) as metabolites. TCA pretreatment inhibits BDCA metabolism up to 70% in the cytosol and 30% in microsomes but has little effect on DCA metabolism. These results indicate that the hepatic metabolism of the haloacetate becomes quite complex at the high doses that have been employed in cancer bioassays. BDCA serves as a good example, because it is metabolized to at least two carcinogenic metabolites that have different modes of action, BDCM and DCA. As doses approach those that induce cancer in mice, the proportion of and amounts of these metabolites as a fraction of the dose administered will change substantially. This article demonstrates that those interactions will occur from mixed treatment with haloacetates as well.
Admin of chloral hydrate, the hypnotic part of dichloralphenazone, decr steady-state plasma warfarin concn due to accum of TCA which displaced warfarin from plasma protein binding sites.

Stability Shelf Life

Stable in absence of moisture
Two-yr shelf life minimum; may cake howeve

Dates

Last modified: 08-15-2023

Explore Compound Types